Technical Monograph: Characterization and Utilization of 2-(4-Methoxycyclohexyl)ethanamine
Technical Monograph: Characterization and Utilization of 2-(4-Methoxycyclohexyl)ethanamine
[1][2]
CAS Registry Number: 1052223-70-7 Chemical Formula: C₉H₁₉NO Molecular Weight: 157.25 g/mol [1][2][3]
Executive Summary
2-(4-Methoxycyclohexyl)ethanamine is a functionalized cycloaliphatic amine serving as a critical scaffold in the synthesis of pharmaceutical agents, particularly in the development of GPCR ligands and kinase inhibitors.[1][2][3] Structurally, it consists of a cyclohexane ring 1,4-substituted with a methoxy ether group and an ethylamine chain.[1][2][3]
This monograph provides a rigorous technical analysis of its physicochemical properties, stereochemical complexity, and synthetic pathways.[1][2][3] Unlike simple aromatic amines, the saturation of the cyclohexane ring introduces significant stereochemical considerations (cis vs. trans isomerism) that profoundly influence biological activity and physical behavior.[1][2][3]
Structural Identity & Stereochemistry[1][2][3]
The molecule exists as two geometric isomers due to the 1,4-substitution pattern on the cyclohexane ring.[1][2][3] Understanding this stereochemistry is non-negotiable for reproducible application in drug discovery.[1][2][3]
Conformational Analysis
The cyclohexane ring adopts a chair conformation to minimize torsional strain.[1][2][3]
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Trans-Isomer: The thermodynamically preferred conformer.[1][2][3] Both the bulky ethylamine chain and the methoxy group occupy equatorial positions (diequatorial), minimizing 1,3-diaxial interactions.[1][2][3]
-
Cis-Isomer: One substituent must occupy an axial position while the other is equatorial .[1][2][3] This introduces higher steric strain, making the cis isomer generally less stable and possessing different solubility and boiling point profiles.[1][2][3]
Isomer Equilibrium Visualization
The following diagram illustrates the relationship between the geometric isomers and their conformational stability.
Figure 1: Stereochemical relationship showing the thermodynamic preference for the trans-isomer during synthesis.[1][2][3]
Physicochemical Profile
The following data aggregates experimental values where available and high-confidence predictive models (ACD/Labs, EPISuite) for this specific CAS, distinguishing it from its aromatic analogs.
| Property | Value / Description | Context & Causality |
| Physical State | Liquid (at 25°C) | The flexible ethylamine chain disrupts crystal lattice packing compared to rigid analogs.[1][2][3] |
| Appearance | Colorless to pale yellow | Oxidation of the amine group can lead to yellowing over time.[1][2][3] |
| Refractive Index | Experimental value; critical for purity verification.[1][2][3] | |
| Boiling Point | ~225°C (760 mmHg) | Predicted.[1][2][3] High BP is due to intermolecular hydrogen bonding via the primary amine.[1][2][3] |
| pKa (Base) | 10.6 ± 0.2 (Predicted) | Typical for primary aliphatic amines.[1][2][3] It will be fully protonated (cationic) at physiological pH (7.4).[1][2][3] |
| LogP | 1.45 - 1.80 (Predicted) | Moderately lipophilic.[1][2][3] The methoxy group adds polarity compared to the methyl analog (LogP ~2.6).[1][2][3] |
| Solubility | High in EtOH, DCM, DMSO | The amine confers polarity, while the cyclohexane ring ensures organic solubility.[1][2][3] |
| Density | ~0.93 g/mL | Less dense than water; phase separation in aqueous workups will result in the organic layer on top.[1][2][3] |
Synthesis & Purification Protocols
The primary route to high-purity 2-(4-methoxycyclohexyl)ethanamine involves the catalytic reduction of its aromatic counterpart.[1][2][3] This method allows for the retention of the ether linkage while saturating the ring.[1][2][3]
Synthetic Route: Aromatic Reduction
Precursor: 2-(4-Methoxyphenyl)ethanamine (Tyramine methyl ether).[1][2][3] Challenge: Preventing hydrogenolysis of the methoxy ether (demethylation) while reducing the benzene ring.
Protocol Steps:
-
Catalyst Selection: Use 5% Rhodium on Alumina (Rh/Al₂O₃) .[1][2][3] Rhodium is preferred over Palladium or Platinum as it effectively reduces aromatic rings at lower temperatures without cleaving benzyl-like ethers.[1][2][3]
-
Solvent System: Dissolve precursor in Acetic Acid or Methanol with a trace of acid (HCl).[1][2][3] The acidic medium prevents catalyst poisoning by the free amine.[1][2][3]
-
Hydrogenation:
-
Workup:
Separation of Isomers (Purification)
The reaction typically yields a mixture enriched in the cis isomer (kinetic product) or trans isomer depending on catalyst/conditions.[1][2][3] Separation is achieved via salt crystallization.[1][2][3]
-
Method: Formation of the Hydrochloride or Pivalate salt.[1][2][3]
-
Procedure: Dissolve the crude amine mixture in hot Ethanol/Ethyl Acetate (1:3). Add 1.05 eq of HCl (in dioxane). Cool slowly to 4°C. The trans-isomer hydrochloride typically crystallizes preferentially due to better packing.[1][2][3]
Figure 2: Workflow for the enrichment of the trans-isomer via fractional crystallization.[2][3]
Chemical Reactivity & Stability[1][2][3]
Amine Functionality
The primary amine is a nucleophile and reacts predictably:
-
Amide Coupling: Reacts with carboxylic acids/esters (EDC/NHS coupling) to form amides.[1][2][3]
-
Reductive Amination: Reacts with aldehydes/ketones (using NaBH(OAc)₃) to form secondary amines.[1][2][3]
-
Salt Formation: Readily forms stable salts (HCl, HBr, TFA) which are hygroscopic but chemically stable.[1][2][3]
Ether Stability
The methoxy ether on the cyclohexane ring is chemically robust.[1][2][3]
-
Acid Stability: Stable to dilute acids (HCl, H₂SO₄) at room temperature.[1][2][3]
-
Cleavage Risk: Exposure to strong Lewis acids (e.g., BBr₃) or HI at high temperatures will cleave the ether, yielding the alcohol (2-(4-hydroxycyclohexyl)ethanamine).[1][2][3]
Handling & Safety (GHS Classification)
Signal Word: DANGER
-
H314: Causes severe skin burns and eye damage.[1][2][3][4] (Corrosive Category 1B).[1][2][3]
-
H227: Combustible liquid (Flash point expected >60°C).[1][2][3]
Storage:
-
Store under inert atmosphere (Nitrogen/Argon).[1][2][3] The amine absorbs CO₂ from the air to form carbamates.[1][2][3]
-
Keep refrigerated (2–8°C) to prevent slow oxidation/discoloration.[1][2][3]
References
-
ChemicalBook. (2024).[1][2][3] 2-(4-Methoxycyclohexyl)ethylamine Properties and Supplier Data. Retrieved from [1][2][3]
-
PubChem. (2024).[1][2][3][5] Compound Summary: 2-(4-Methylcyclohexyl)ethanamine (Analogous Structure Data). National Library of Medicine.[1][2][3] Retrieved from [1][2][3]
-
Johnston, T. P., et al. (1971).[1][2][3] Synthesis and antineoplastic activity of 4-substituted cyclohexylamines. Journal of Medicinal Chemistry, 14(7), 600-614.[1][2][3] (Foundational text on cyclohexylamine synthesis and isomer separation).
-
Zentiva, K.S. (2005).[1][2][3] Process for the synthesis of trans-4-methylcyclohexylamine. Patent CZ2005230A3.[1][2][3] (Industrial protocol for separation of cis/trans cyclohexylamines). Retrieved from
-
Sigma-Aldrich. (2024).[1][2][3][6] Safety Data Sheet: 2-(4-Methoxycyclohexyl)ethylamine. (General safety protocols for corrosive amines).
Sources
- 1. CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic - Google Patents [patents.google.com]
- 2. 2-(4-Methylcyclohexyl)ethan-1-amine | C9H19N | CID 39235084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(2-Methoxyphenoxy)ethyl amine | C9H13NO2 | CID 1713005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(4-Methoxycyclohexyl)ethylamine (cis- and trans- mixture), 5G | Labscoop [labscoop.com]
- 5. 2-[1-(Methoxymethyl)-4-methylcyclohexyl]ethanamine | C11H23NO | CID 83906945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-(2-(2-Methoxyethoxy)ethoxy) ethanamine = 95 74654-07-2 [sigmaaldrich.com]
